molecular formula C13H10O B101392 1-(2-Propynyloxy)naphthalene CAS No. 18542-45-5

1-(2-Propynyloxy)naphthalene

Cat. No.: B101392
CAS No.: 18542-45-5
M. Wt: 182.22 g/mol
InChI Key: SQUJYDFTMPTTLT-UHFFFAOYSA-N
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Description

1-(2-Propynyloxy)naphthalene is an organic compound with the molecular formula C13H10O. It is a derivative of naphthalene, where a propynyloxy group is attached to the naphthalene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various receptors , suggesting that it may interact with specific proteins or enzymes in the body.

Mode of Action

The exact mode of action of 1-(2-Propynyloxy)naphthalene is not well-documented. It’s possible that the compound interacts with its targets through covalent bonding, given its propynyloxy functional group. This group contains a triple bond, which could potentially react with amino acids in proteins, altering their structure and function .

Biochemical Pathways

It’s worth noting that naphthalene, a structurally similar compound, is known to be metabolized by various bacterial species through several pathways

Pharmacokinetics

Studies on naphthalene, a related compound, suggest that its metabolites are stable enough to travel through the circulation and impact the lung . This might also be the case for this compound, but more research is needed to confirm this.

Result of Action

Given its structural similarity to naphthalene, it’s possible that it might have similar effects, such as forming adducts with proteins, which could lead to toxicity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Propynyloxy)naphthalene can be synthesized through several methods. One common approach involves the reaction of naphthol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

Naphthol+Propargyl BromideThis compound\text{Naphthol} + \text{Propargyl Bromide} \rightarrow \text{this compound} Naphthol+Propargyl Bromide→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propynyloxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can participate in substitution reactions where the propynyloxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrogenated naphthalene derivatives.

    Substitution: Various substituted naphthalene compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-Propynyloxy)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and click chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

  • 1-(Propargyloxy)naphthalene
  • 2-(Propynyloxy)naphthalene
  • 1-(2-Butynyloxy)naphthalene

Comparison: 1-(2-Propynyloxy)naphthalene is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

1-prop-2-ynoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUJYDFTMPTTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171775
Record name Naphthalene, 1-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18542-45-5
Record name 1-Naphthalenyl propargyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18542-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 1-(2-propynyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a reaction flask fitted with a stirrer, a thermometer, a nitrogen gas inlet tube and a reflux condenser, was placed 21.259 parts of 1-naphthol, 53.086 parts of deionized water, 6.675 parts of NaOH and 0.120 part of tetrabutylammoniumbromide and to this mixture, 18.859 parts of propargyl bromide was added dropwise and reacted at 80° C. for 6 hours. After completion of the reaction, the content was treated with a mixture of ether and deionized water and the ether layer was separated, added with magnesium sulfate and kept stand overnight. After filtering off magnesium sulfate, the ether solvent was removed by an evaporator and the residue was subjected to a column chromatography (silica gel 200 mesh) to obtain a purified 1propargyloxynaphthalene. Yield 63.6%
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